azetidin-3-yl(morpholino)methanone 2,2,2-trifluoroacetate
Description
Properties
IUPAC Name |
azetidin-3-yl(morpholin-4-yl)methanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.C2HF3O2/c11-8(7-5-9-6-7)10-1-3-12-4-2-10;3-2(4,5)1(6)7/h7,9H,1-6H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKFYQFBVRGFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CNC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361111-61-6 | |
| Record name | 4-(azetidine-3-carbonyl)morpholine; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of azetidin-3-yl(morpholino)methanone 2,2,2-trifluoroacetate involves the reaction of azetidine-3-carbonyl chloride with morpholine in the presence of a base, followed by treatment with trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions typically include the use of an organic solvent such as dichloromethane and a base like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
azetidin-3-yl(morpholino)methanone 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
Azetidin-3-yl(morpholino)methanone 2,2,2-trifluoroacetate is primarily explored for its potential applications in medicinal chemistry:
- Drug Development : The compound serves as a scaffold for the development of novel pharmaceuticals due to its ability to interact with biological targets. It has been investigated for its inhibitory effects on specific enzymes involved in disease pathways.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for further research in antibiotic development.
Organic Synthesis
In organic chemistry, this compound acts as a valuable building block for synthesizing more complex molecules:
- Synthesis of Heterocycles : The unique structure allows for the formation of various heterocyclic compounds through cyclization reactions, which are crucial in drug discovery.
- Catalysis : Its ability to participate in catalytic reactions positions it as a useful catalyst in organic transformations.
Biochemical Research
The compound's role extends into biochemical research where it aids in understanding enzyme mechanisms:
- Enzyme Inhibition Studies : Researchers utilize this compound to study its effects on enzyme activity, providing insights into metabolic pathways and potential therapeutic targets.
Material Science
The trifluoroacetate moiety endows the compound with unique properties that can be exploited in material science:
- Specialty Chemicals Production : It can be used in the synthesis of specialty chemicals with tailored properties for industrial applications.
Case Study 1: Antimicrobial Properties
A study conducted on derivatives of azetidin-3-yl(morpholino)methanone revealed promising antimicrobial activity against several bacterial strains. The results indicated that modifications to the morpholine ring enhanced efficacy and selectivity.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of specific enzymes demonstrated that azetidin-3-yl(morpholino)methanone could effectively inhibit enzyme activity related to cancer metabolism. This finding opens avenues for developing targeted cancer therapies.
Case Study 3: Synthesis Pathways
A comprehensive analysis of synthetic pathways utilizing azetidin-3-yl(morpholino)methanone highlighted its versatility as a precursor for synthesizing complex organic compounds. Various methods were optimized to enhance yield and purity.
Mechanism of Action
The mechanism of action of azetidin-3-yl(morpholino)methanone 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context . The molecular targets may include proteins involved in signal transduction, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Trifluoroacetate Salts
The trifluoroacetate group is a recurring motif in medicinal and agrochemical chemistry. Key comparisons include:
- Azetidine vs. Piperidine/Pyridine : The 4-membered azetidine ring introduces significant ring strain, which may enhance reactivity or alter binding kinetics compared to larger heterocycles like piperidine or pyridine .
- Morpholino Group: The morpholino moiety’s electron-donating properties can improve solubility and serve as a bioisostere for other amine-containing groups, as seen in ’s peptidomimetic compounds .
Functional Analogues in Agrochemicals
While the primary evidence focuses on pharmaceuticals, trifluoroacetate derivatives also appear in pesticides. For example, CGA 279202 () and triflusulfuron methyl ester () incorporate trifluoromethyl groups for enhanced stability and lipophilicity . However, these agrochemicals lack the azetidine-morpholine scaffold, limiting direct comparability.
Research Findings and Implications
- Synthetic Utility: The use of TFA in synthesizing structurally complex salts (e.g., ) underscores its role in stabilizing reactive intermediates, a strategy likely applicable to azetidin-3-yl(morpholino)methanone 2,2,2-trifluoroacetate .
- Physicochemical Properties : Trifluoroacetate salts generally exhibit improved aqueous solubility compared to free bases, critical for in vivo applications. However, the azetidine ring’s strain may reduce metabolic stability relative to piperidine analogues .
Biological Activity
Azetidin-3-yl(morpholino)methanone 2,2,2-trifluoroacetate (CAS No. 1361111-61-6) is a synthetic compound notable for its potential biological activity. This compound features an azetidine ring and a morpholine moiety, which contribute to its unique chemical properties. The trifluoroacetate group enhances its stability and solubility in various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C10H15F3N2O4
- Molecular Weight : 284.23 g/mol
- IUPAC Name : azetidin-3-yl(morpholin-4-yl)methanone; 2,2,2-trifluoroacetic acid
Synthesis
The synthesis involves the reaction of azetidine-3-carbonyl chloride with morpholine in the presence of a base, followed by treatment with trifluoroacetic acid to form the trifluoroacetate salt. This method allows for the efficient production of the compound with high purity.
Biological Activity
This compound has been investigated for various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of azetidine compounds exhibit potential anticancer properties. For instance, research on related azetidinone derivatives has shown efficacy against human breast cancer cell lines (MCF-7 and SKBR3) by inducing apoptosis and inhibiting cell proliferation .
- Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. This characteristic can be exploited for therapeutic applications targeting diseases such as cancer and neurodegenerative disorders.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound may also possess these properties .
The mechanism of action likely involves interaction with molecular targets such as enzymes or receptors that play crucial roles in cellular processes. The trifluoroacetate group may enhance the lipophilicity of the compound, facilitating its penetration into cells and subsequent biological effects.
Case Study 1: Anticancer Efficacy
In a study examining the effects of various azetidinone derivatives on breast cancer cell lines, it was found that certain derivatives exhibited significant cytotoxicity and induced apoptosis through mitochondrial pathways. The findings suggest that modifications to the azetidine structure can enhance biological activity .
Case Study 2: Enzyme Inhibition
Research involving similar azetidine compounds has indicated their potential as inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in endocannabinoid metabolism. Inhibiting MAGL can lead to increased levels of endocannabinoids, which are associated with pain relief and anti-inflammatory effects .
Comparative Analysis with Related Compounds
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| Azetidine-3-carbonyl chloride | Precursor for synthesis | Intermediate |
| Morpholine | Contributes to solubility | Enhances biological activity |
| Trifluoroacetic acid | Stabilizes compound | Improves pharmacokinetics |
Q & A
Q. What methodologies are recommended for optimizing the synthesis route of azetidin-3-yl(morpholino)methanone 2,2,2-trifluoroacetate?
Methodological Answer: Optimizing synthesis requires integrating computational reaction path searches (e.g., quantum chemical calculations) with experimental validation. For example, the ICReDD approach uses computational predictions to narrow down optimal reaction conditions (e.g., solvent, temperature, catalyst), followed by iterative experimental testing. This reduces trial-and-error inefficiencies and accelerates reaction development . Additionally, leveraging known procedures for analogous compounds (e.g., trifluoromethyl-substituted intermediates) can guide stepwise functionalization of the azetidine and morpholino moieties .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : To verify the azetidine ring conformation, morpholino substitution, and trifluoroacetate counterion presence.
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.
- X-ray Crystallography : If single crystals are obtainable, this provides definitive structural elucidation.
- FT-IR Spectroscopy : To identify carbonyl (C=O) and trifluoroacetate (CF₃) vibrational modes. Cross-referencing with synthetic intermediates (e.g., trifluoromethylphenyl derivatives) ensures consistency in spectral assignments .
Q. How can researchers efficiently purify this compound from reaction mixtures?
Methodological Answer: Membrane separation technologies (e.g., nanofiltration) or chromatographic methods (e.g., reverse-phase HPLC) are effective for isolating polar, trifluoroacetate-containing compounds. Pre-purification via acid-base extraction can remove unreacted morpholino or azetidine precursors. For scale-up, centrifugal partition chromatography (CPC) offers high recovery rates while avoiding silica gel adsorption issues .
Q. What protocols assess the compound’s stability under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies by exposing the compound to:
- Temperature Gradients (e.g., 4°C, 25°C, 40°C) over 1–6 months.
- Humidity Control (e.g., 40–75% RH) to evaluate hygroscopicity.
- Light Exposure (UV/visible) to detect photodegradation. Monitor degradation via HPLC-MS and compare against stability data for structurally related trifluoroacetate salts .
Advanced Research Questions
Q. How can contradictions between computational reaction predictions and experimental yields be resolved?
Methodological Answer: Implement a feedback loop where experimental results (e.g., low yields due to side reactions) are used to refine computational models. For instance, recalibrate quantum chemical calculations with empirical activation energies or solvation effects. ICReDD’s approach combines machine learning to identify overlooked variables (e.g., steric hindrance in the azetidine ring) and iteratively update reaction databases .
Q. What mechanistic insights explain the reactivity of the trifluoroacetate group in nucleophilic environments?
Methodological Answer: The electron-withdrawing trifluoroacetate group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Use density functional theory (DFT) to model transition states and compare with experimental kinetic data (e.g., Arrhenius plots). For example, studying analogous compounds like 3-(trifluoromethylphenyl)propionic acid reveals how steric and electronic effects influence reaction pathways .
Q. How do solvent polarity and proticity affect the compound’s reactivity in coupling reactions?
Methodological Answer: Screen solvents using a design-of-experiments (DoE) framework:
- Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance solubility but may promote trifluoroacetate dissociation.
- Nonpolar Solvents (e.g., toluene): Favor neutral species but reduce reaction rates. Correlate solvent parameters (e.g., Kamlet-Taft) with reaction outcomes (yield, selectivity) to identify optimal conditions. Evidence from trifluoromethylpyridine derivatives suggests dichloromethane balances polarity and stability .
Q. What strategies identify degradation products during long-term stability studies?
Methodological Answer: Combine LC-MS/MS with high-resolution mass spectrometry to detect trace degradation products. For example, hydrolysis of the trifluoroacetate group generates trifluoroacetic acid, which can be quantified via ion chromatography. Compare with degradation pathways of structurally similar compounds, such as 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid, to predict and validate degradation mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
